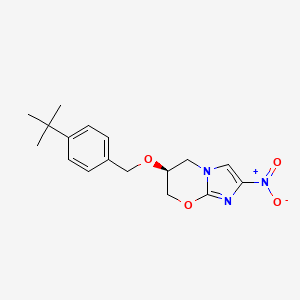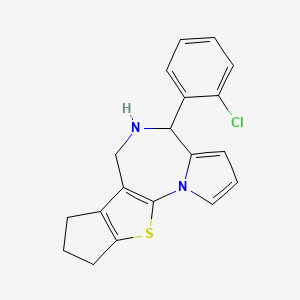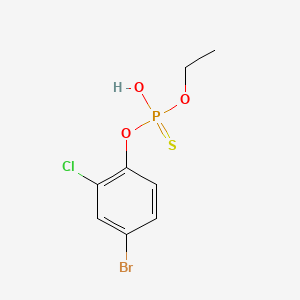
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness against a broad spectrum of pests, including chewing and sucking insects. This compound is particularly valued in agricultural settings for its ability to protect crops from damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . Another method involves reacting sodium 2-chloro-4-bromophenol with ethyl chloride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reaction kettles. The process involves the controlled addition of ethyl chloride to a sodium 2-chloro-4-bromophenol solution, with the reaction temperature maintained below 30°C. A catalyst is added dropwise, and the reaction is allowed to proceed until the desired product is formed .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorothioate derivatives, while substitution reactions can produce a variety of substituted phenyl phosphorothioates.
Wissenschaftliche Forschungsanwendungen
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: Researchers study its effects on various biological systems, including its toxicity to different organisms.
Medicine: It is investigated for its potential use in developing new insecticides and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately resulting in the death of the target pests . The compound acts as a neurotoxin, disrupting normal nerve function and leading to paralysis and death in insects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate include:
- Dimethoate
- Diazinon
- Acephate
- Chlorpyrifos
- Fenthion
- Fenitrothion
- Phosmet
- Quinalphos
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties such as higher efficacy against certain resistant pest strains and a broader spectrum of activity. Its ability to inhibit acetylcholinesterase more effectively in some cases makes it a valuable tool in pest management.
Eigenschaften
CAS-Nummer |
59299-45-5 |
|---|---|
Molekularformel |
C8H9BrClO3PS |
Molekulargewicht |
331.55 g/mol |
IUPAC-Name |
(4-bromo-2-chlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9BrClO3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15) |
InChI-Schlüssel |
DKIBGRUYACAWFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


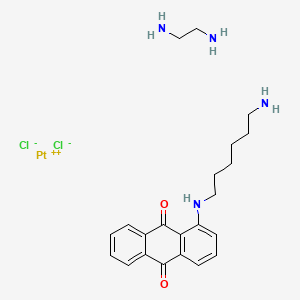
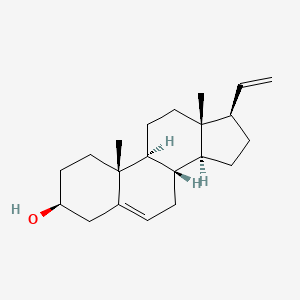
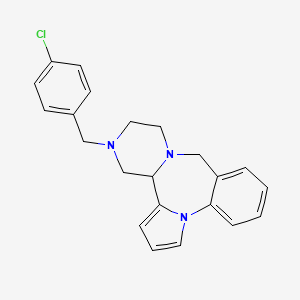

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
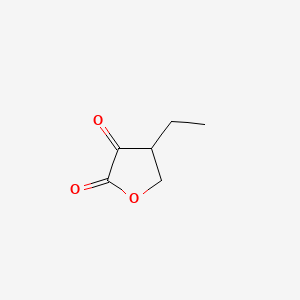
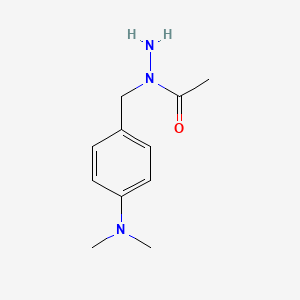
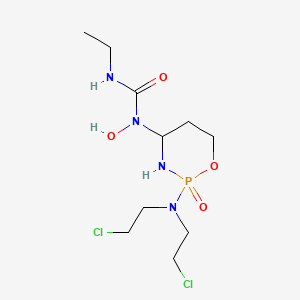
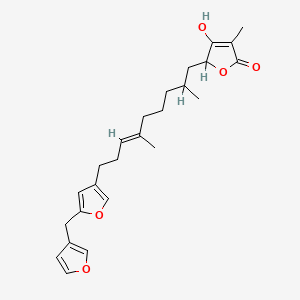
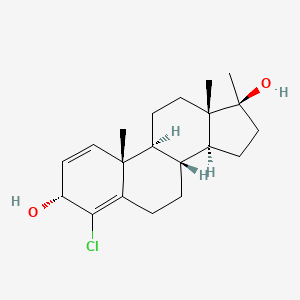
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
